1-Iodo-3-isocyanato-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-isocyanato-2-methylbenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by the presence of an iodine atom, an isocyanate group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Iodo-3-isocyanato-2-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness while maintaining the purity and quality of the final product.
Analyse Chemischer Reaktionen
1-Iodo-3-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives, while reactions with alcohols produce carbamates.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in drug development and as a probe for studying biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties. .
Wirkmechanismus
The mechanism by which 1-Iodo-3-isocyanato-2-methylbenzene exerts its effects involves its functional groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. These reactions often involve the formation of intermediates, such as carbamoyl or isocyanate intermediates, which then undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-isocyanato-2-methylbenzene can be compared with other halogenated and isocyanate-substituted benzenes, such as:
1-Iodo-2-methylbenzene: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.
3-Iodo-2-methylbenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1-Chloro-3-isocyanato-2-methylbenzene:
The uniqueness of this compound lies in its combination of an iodine atom and an isocyanate group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H6INO |
---|---|
Molekulargewicht |
259.04 g/mol |
IUPAC-Name |
1-iodo-3-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C8H6INO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
ACKBCDGNFQNLSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1I)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.